7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Brand Name: Vulcanchem
CAS No.: 1216629-00-3
VCID: VC0137810
InChI: InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2
SMILES: C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN
Molecular Formula: C16H15ClFN3
Molecular Weight: 303.76 g/mol

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

CAS No.: 1216629-00-3

Reference Standards

VCID: VC0137810

Molecular Formula: C16H15ClFN3

Molecular Weight: 303.76 g/mol

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine - 1216629-00-3

CAS No. 1216629-00-3
Product Name 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Molecular Formula C16H15ClFN3
Molecular Weight 303.76 g/mol
IUPAC Name [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Standard InChI InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2
Standard InChIKey LSQOUBKWMBDIPL-UHFFFAOYSA-N
SMILES C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN
Canonical SMILES C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN
Synonyms (±)-4-Amino-3-methylbutanoic Acid Heminaphthalene-1,5-disulfonic Acid; 1,5-Naphthalenedisulfonic Acid compd. with 4-Amino-3-methylbutanoate (1:2); 3-Methyl-GABA;
PubChem Compound 15563244
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator